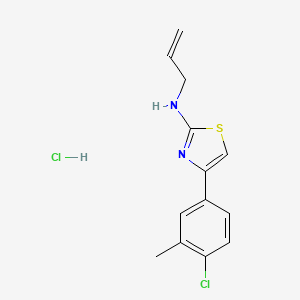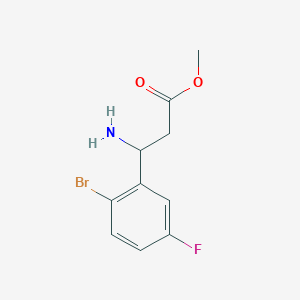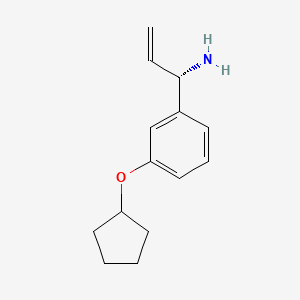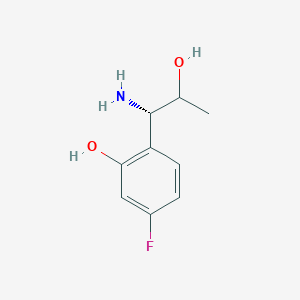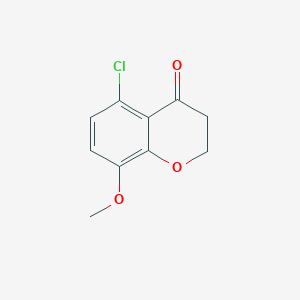
(2R)-4,4-Difluorooxolane-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4,4-Difluorooxolane-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms attached to the oxolane ring, which imparts unique chemical properties. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method is the nucleophilic substitution reaction, where a suitable oxolane precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of (2R)-4,4-Difluorooxolane-2-carboxylic acid may involve more scalable processes such as continuous flow synthesis. This method allows for precise control over reaction parameters and can be optimized for high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4,4-Difluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Oxolane-2,3-dicarboxylic acid derivatives.
Reduction: 4,4-Difluorooxolane-2-methanol.
Substitution: 4,4-Difluorooxolane-2-amine or 4,4-Difluorooxolane-2-thiol.
Applications De Recherche Scientifique
(2R)-4,4-Difluorooxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of (2R)-4,4-Difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The chiral center plays a crucial role in determining the stereoselectivity of these interactions, which can affect the compound’s biological activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4,4-Difluorooxolane-2-carboxylic acid: The enantiomer of the compound with different spatial arrangement around the chiral center.
4,4-Difluorooxolane-2-carboxylic acid: A racemic mixture containing both (2R) and (2S) enantiomers.
4-Fluorooxolane-2-carboxylic acid: A similar compound with only one fluorine atom.
Uniqueness
(2R)-4,4-Difluorooxolane-2-carboxylic acid is unique due to its specific (2R) configuration and the presence of two fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The stereochemistry and fluorination enhance its reactivity, stability, and potential interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C5H6F2O3 |
|---|---|
Poids moléculaire |
152.10 g/mol |
Nom IUPAC |
(2R)-4,4-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
Clé InChI |
RKZXHJRHGLOJQR-GSVOUGTGSA-N |
SMILES isomérique |
C1[C@@H](OCC1(F)F)C(=O)O |
SMILES canonique |
C1C(OCC1(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


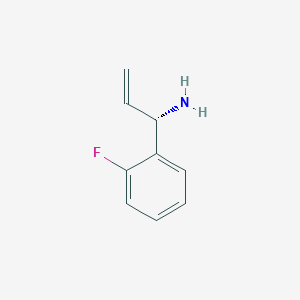
![3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)
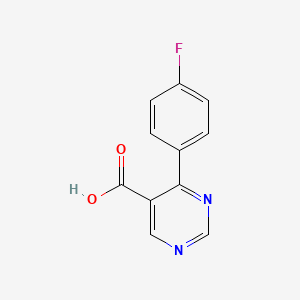



![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
